molecular formula C16H28N2O6 B1442173 Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate CAS No. 1105662-59-6

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate

Cat. No.: B1442173
CAS No.: 1105662-59-6
M. Wt: 344.4 g/mol
InChI Key: TZJIVIPIMYPLEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-Boc-azetidine-3-carboxylate is a chemical compound with the CAS Number: 1011479-72-3 . It has a molecular weight of 244.29 . The IUPAC name for this compound is 1-tert-butyl 3-ethyl 3-amino-1,3-azetidinedicarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-1-Boc-azetidine-3-carboxylate is 1S/C11H20N2O4/c1-5-16-8 (14)11 (12)6-13 (7-11)9 (15)17-10 (2,3)4/h5-7,12H2,1-4H3 . The molecular structure of this compound can be further analyzed using this InChI code.


Physical And Chemical Properties Analysis

The predicted boiling point of Ethyl 3-aMino-1-Boc-azetidine-3-carboxylate is 313.9±42.0 °C . The predicted density is 1.166±0.06 g/cm3 . The predicted pKa value is 5.77±0.20 .

Scientific Research Applications

Chemical Synthesis Applications

Ethyl 1-boc-3-(boc-amino)azetidine-3-carboxylate is likely involved in organic synthesis, particularly in the synthesis of complex molecules. Compounds with similar structures play crucial roles in the development of pharmaceuticals, agrochemicals, and novel organic materials. For example, the synthesis and transformations of functionalized β-amino acid derivatives are significant in drug research due to their biological relevance. Metathesis reactions, such as ring-closing (RCM), ring-opening (ROM), and cross metathesis (CM), are widely used for accessing cyclic β-amino acids or other densely functionalized derivatives. These processes are critical for the preparation of pharmaceuticals and biologically active molecules (Kiss et al., 2018).

Material Science Applications

In material science, compounds like this compound may be used as precursors or intermediates in the fabrication of polymers, coatings, and resorbable materials. Esterification of natural polymers, for instance, has led to the development of materials with diverse biomedical applications, offering varied biological properties. These materials, obtained by chemical modification such as esterification, show promise in clinical applications due to their biocompatibility and degradability (Campoccia et al., 1998).

Biomedical Applications

While direct biomedical applications of this compound were not found, related research highlights the potential use of chemical compounds in understanding and enhancing the interactions between biomolecules and synthetic materials. For instance, the functionalization of carbon nanotubes (CNTs) with proteins, a process critical for biosensing and other biological applications, is an area of extensive research. Studies critically assess the evidence for covalent conjugation of proteins onto carboxylated CNTs, highlighting the importance of distinguishing between covalent attachment and adsorption in biomedical applications (Gao & Kyratzis, 2008).

Safety and Hazards

Ethyl 3-amino-1-Boc-azetidine-3-carboxylate has several safety precautions associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P312, P330 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-8-22-11(19)16(17-12(20)23-14(2,3)4)9-18(10-16)13(21)24-15(5,6)7/h8-10H2,1-7H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJIVIPIMYPLEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Azetidine-1,3,3-tricarboxylic acid 1-tert-butyl ester 3-ethyl ester (1 g; 3.67 mmol), triethyl-amine (0.52 ml; 3.7 mmol) and diphenylphosphoryl azide (0.8 ml; 3.67 mmol) in toluene (6 ml) are heated to 80° C. for 4 hours. tert-Butanol (6 ml) is added and heating continued for 4 hours. The reaction mixture is poured on 2N Na2CO3, extracted with TBME three times, the organic phases are combined, dried over Na2SO4 and evaporated to dryness. Purification via chromatography (SiO2; TBME/hexanes 2:8>1:0) yields the desired compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6: 8.04 (s, 1H); 4.14 (q, 2H); 4.09 (bd, 2H); 3.81 (bd, 2H); 1.39 (s, 18H); 1.19 (t, 3H). MS (m/z) ES+: 345 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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